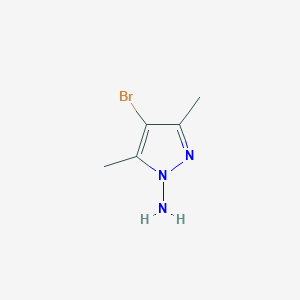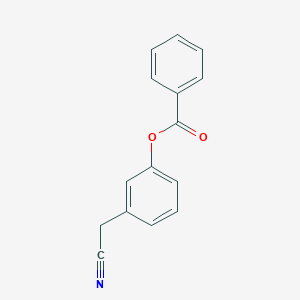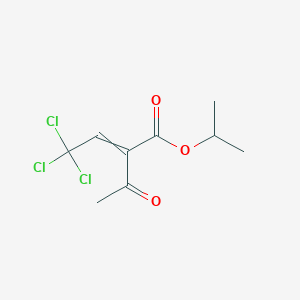
N'-aminopyridine-4-carboximidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-aminopyridine-4-carboximidamide;hydrochloride is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-aminopyridine-4-carboximidamide;hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 4-aminopyridine with cyanamide under acidic conditions to form the carboximidamide group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of N’-aminopyridine-4-carboximidamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-aminopyridine-4-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the amino or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .
Aplicaciones Científicas De Investigación
N’-aminopyridine-4-carboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-aminopyridine-4-carboximidamide;hydrochloride involves its interaction with specific molecular targets. It acts by blocking voltage-gated potassium channels, which prolongs action potentials and increases neurotransmitter release at the neuromuscular junction. This mechanism is particularly relevant in the context of neurological research .
Comparación Con Compuestos Similares
Similar Compounds
4-aminopyridine: A related compound used in similar research applications.
3,4-diaminopyridine: Another derivative with similar properties but different potency and bioavailability.
Uniqueness
N’-aminopyridine-4-carboximidamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable hydrochloride salts makes it particularly useful in various applications .
Conclusion
N’-aminopyridine-4-carboximidamide;hydrochloride is a versatile compound with significant applications in scientific research. Its unique chemical properties and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to explore its potential and expand its applications.
Propiedades
Fórmula molecular |
C6H9ClN4 |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
N'-aminopyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H8N4.ClH/c7-6(10-8)5-1-3-9-4-2-5;/h1-4H,8H2,(H2,7,10);1H |
Clave InChI |
FMTYPBVEBOAOMY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN=CC=C1/C(=N\N)/N.Cl |
SMILES canónico |
C1=CN=CC=C1C(=NN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)


